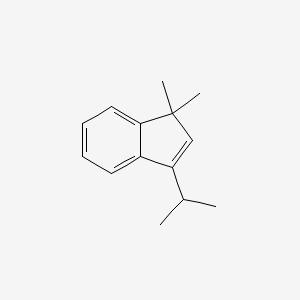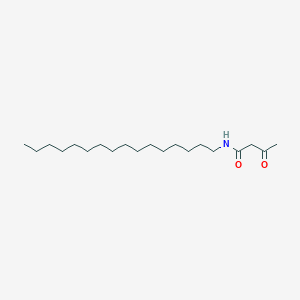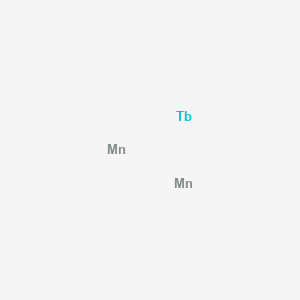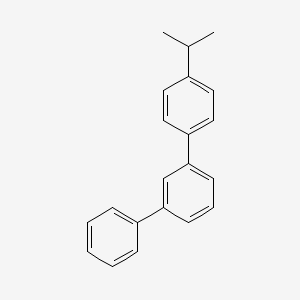
Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a carboxamide group, with a 4-chlorophenyl and a hydroxy group attached to the nitrogen atom. This structural configuration imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine . The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- can be compared with other similar compounds, such as:
N-(4-chlorophenyl)cyclopropanecarboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(4-chlorophenyl)-2-hydroxyacetamide: Contains a different backbone structure, leading to variations in its chemical properties and applications.
The uniqueness of Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
14385-15-0 |
|---|---|
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-5-9(6-4-8)12(14)10(13)7-1-2-7/h3-7,14H,1-2H2 |
Clé InChI |
DFXLYKDXSXBEGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


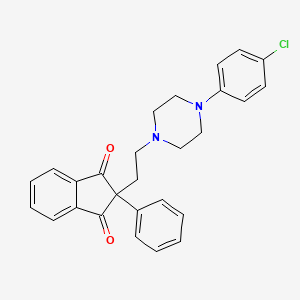

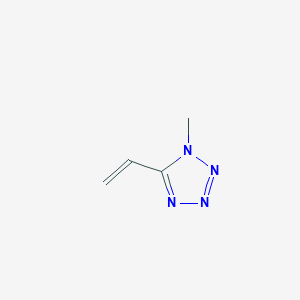
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

